

Synthesis Pathway of C562-1101 (Encukalner/XEN1101): A Technical Guide

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Compound of Interest		
Compound Name:	C562-1101	
Cat. No.:	B1668184	Get Quote

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Abstract

This technical guide provides a detailed overview of the synthesis pathway for **C562-1101**, a potent and selective KCNQ2/3 (Kv7.2/7.3) potassium channel opener, also known as Encukalner and XEN1101. The synthesis is a multi-step process involving the preparation of two key intermediates: 4-(6-fluoro-3,4-dihydroisoquinolin-2(1H)-yl)-2,6-dimethylaniline and 3,3-dimethylbutanoyl chloride. These intermediates are subsequently coupled to yield the final product. This document outlines the detailed experimental protocols for each synthetic step, presents quantitative data in structured tables, and includes visualizations of the synthesis pathway and experimental workflows to facilitate a comprehensive understanding for researchers in drug discovery and development.

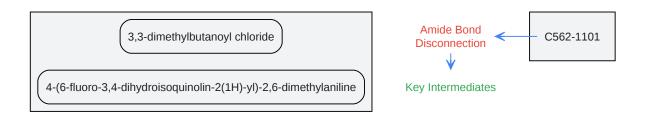
Introduction

C562-1101, with the systematic IUPAC name N-[4-(6-fluoro-3,4-dihydroisoquinolin-2(1H)-yl)-2,6-dimethylphenyl]-3,3-dimethylbutanamide, is a novel small molecule currently under investigation for the treatment of epilepsy and other neurological disorders. Its mechanism of action involves the positive allosteric modulation of Kv7.2/7.3 voltage-gated potassium channels, which play a critical role in regulating neuronal excitability. An efficient and scalable synthesis is crucial for its development and clinical evaluation. This guide details a plausible and documented synthetic route based on patent literature.



Retrosynthetic Analysis

A retrosynthetic analysis of **C562-1101** reveals a logical disconnection at the amide bond, suggesting a convergent synthesis strategy. The primary synthons are a substituted aniline derivative and a bulky acyl chloride.



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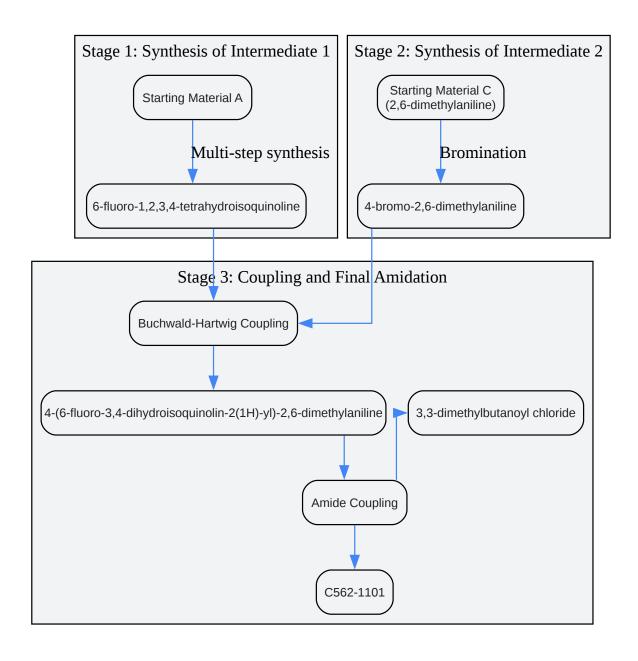
Figure 1: Retrosynthetic analysis of C562-1101.

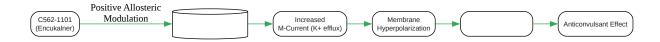
Synthesis Pathway

The overall synthesis of **C562-1101** can be depicted in a three-stage workflow:

- Synthesis of Intermediate 1: Preparation of 6-fluoro-1,2,3,4-tetrahydroisoquinoline.
- Synthesis of Intermediate 2: Preparation of 4-bromo-2,6-dimethylaniline.
- Coupling and Final Amidation: Buchwald-Hartwig coupling of the two intermediates followed by an amide coupling reaction to yield the final product.







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• To cite this document: BenchChem. [Synthesis Pathway of C562-1101 (Encukalner/XEN1101): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668184#synthesis-pathway-of-c562-1101]



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